3-[bis(2-hydroxyethyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
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Description
The compound “3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and are used in many important drugs .
Chemical Reactions Analysis
Sulfonamides, in general, undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, a related compound, is a solid with a pKa of 7.15 at 20°C .Mechanism of Action
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-5-3-4-6-17(14)20-19(24)16-8-7-15(2)18(13-16)27(25,26)21(9-11-22)10-12-23/h3-8,13,22-23H,9-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWMOIZDXHOLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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